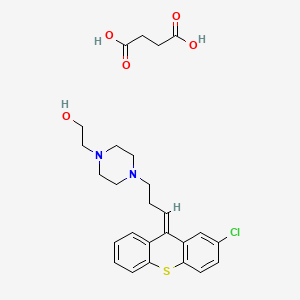

Zuclopentixol Succinate Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Zuclopenthixol Succinate Salt: is a compound belonging to the thioxanthene class of typical antipsychotic drugs. It is primarily used in the treatment of schizophrenia and other mental disorders. The compound is a mixture of cis-clopenthixol and trans-clopenthixol, with the trans isomer being less anti-dopaminergic .

Aplicaciones Científicas De Investigación

Chemistry: : In chemistry, Zuclopenthixol Succinate Salt is used as a reference standard for analytical purposes. It is also studied for its reactivity and interaction with other chemical compounds .

Biology: : In biological research, this compound is used to study its effects on neurotransmitter systems, particularly dopamine receptors. It helps in understanding the biochemical pathways involved in mental disorders .

Medicine: : Medically, Zuclopenthixol Succinate Salt is used in the treatment of schizophrenia and other psychotic disorders. It helps in managing symptoms such as hallucinations, delusions, and agitation .

Industry: : In the pharmaceutical industry, this compound is used in the formulation of antipsychotic medications. It is also involved in the development of new therapeutic agents targeting mental health disorders .

Mecanismo De Acción

Target of Action

Zuclopenthixol Succinate Salt, also known as trans-Clopenthixol Succinate Salt, is an antipsychotic agent . The primary targets of Zuclopenthixol are D1 and D2 dopamine receptors , 5-hydroxytryptamine receptor 2A , and alpha-1A adrenergic receptor . These receptors play a crucial role in neurotransmission, affecting mood, reward, and motor control.

Biochemical Pathways

The antagonism of D1 and D2 dopamine receptors by Zuclopenthixol leads to changes in several biochemical pathways. These changes can affect the release of other neurotransmitters, alter neuronal firing rates, and impact various downstream effects related to mood and behavior .

Pharmacokinetics

Zuclopenthixol has an oral bioavailability of 49% . It is extensively bound to plasma proteins (98%) and is metabolized in the liver, primarily by Cytochrome P450 2D6 . The elimination half-life of oral Zuclopenthixol is approximately 20 hours, while for intramuscular injection, it is around 19 days . The compound is primarily excreted in the feces .

Result of Action

The antagonism of dopamine, adrenergic, and serotonin receptors by Zuclopenthixol results in a reduction of psychotic symptoms, such as hallucinations and delusions . In addition to its antipsychotic effects, Zuclopenthixol has been found to inhibit the proliferation of various melanoma cell lines by causing cell cycle arrest in the G0/G1 phase and inducing mitochondrial-mediated intrinsic apoptosis .

Action Environment

The action, efficacy, and stability of Zuclopenthixol can be influenced by various environmental factors. For instance, the metabolism of Zuclopenthixol can be increased when combined with certain medications, such as Hydrocortisone succinate . Furthermore, individual differences in the expression and function of the Cytochrome P450 2D6 enzyme, which can be influenced by genetic factors, can affect the metabolism and, consequently, the effectiveness of Zuclopenthixol .

Análisis Bioquímico

Biochemical Properties

Zuclopenthixol Succinate Salt exhibits significant biochemical properties that contribute to its role in biochemical reactions. It primarily interacts with dopamine receptors, specifically D1 and D2 receptors, acting as an antagonist . Additionally, it has a high affinity for alpha1-adrenergic and 5-HT2 receptors . These interactions inhibit the action of dopamine, which is essential in managing psychotic symptoms. The compound also exhibits weaker histamine H1 receptor blocking activity and even lower affinity for muscarinic cholinergic and alpha2-adrenergic receptors .

Cellular Effects

Zuclopenthixol Succinate Salt influences various cellular processes and cell types. It affects cell signaling pathways by blocking dopamine receptors, which leads to a decrease in dopamine-mediated signaling . This blockade can alter gene expression and cellular metabolism, contributing to its antipsychotic effects. The compound’s interaction with alpha1-adrenergic and 5-HT2 receptors also impacts cell function, potentially influencing mood and behavior .

Molecular Mechanism

The molecular mechanism of Zuclopenthixol Succinate Salt involves its antagonistic action on D1 and D2 dopamine receptors . By binding to these receptors, it prevents dopamine from exerting its effects, thereby reducing psychotic symptoms. The compound’s high affinity for alpha1-adrenergic and 5-HT2 receptors further enhances its therapeutic profile . These interactions can lead to enzyme inhibition or activation and changes in gene expression, contributing to its overall efficacy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Zuclopenthixol Succinate Salt can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that Zuclopenthixol Succinate Salt maintains its efficacy over extended periods, although its impact may diminish with prolonged use . The compound’s stability in various solvents and conditions also affects its temporal effects .

Dosage Effects in Animal Models

The effects of Zuclopenthixol Succinate Salt vary with different dosages in animal models. At therapeutic doses, the compound effectively manages psychotic symptoms without significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, including sedation and motor impairment . These dosage-dependent effects highlight the importance of careful dosage management in clinical settings.

Metabolic Pathways

Zuclopenthixol Succinate Salt is metabolized primarily by cytochrome P450 enzymes, particularly CYP2D6 . This metabolic pathway involves the oxidation of the compound, leading to its breakdown and elimination from the body . The interaction with these enzymes can influence the compound’s pharmacokinetics and overall efficacy .

Transport and Distribution

The transport and distribution of Zuclopenthixol Succinate Salt within cells and tissues involve various transporters and binding proteins . The compound’s high protein binding affinity (98%) affects its distribution and localization within the body . This binding can influence its therapeutic effects and potential side effects .

Subcellular Localization

Zuclopenthixol Succinate Salt’s subcellular localization is influenced by its chemical properties and interactions with cellular components . The compound’s ability to bind to specific receptors and proteins directs it to particular cellular compartments, affecting its activity and function . Post-translational modifications and targeting signals also play a role in its subcellular localization .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis of Zuclopenthixol Succinate Salt involves the reaction of 2-chlorothioxanthene with piperazine and subsequent reaction with succinic acid. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods: : Industrial production of Zuclopenthixol Succinate Salt follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .

Análisis De Reacciones Químicas

Types of Reactions: : Zuclopenthixol Succinate Salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride are often employed.

Substitution: Halogenation reactions using reagents like chlorine or bromine are common.

Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .

Comparación Con Compuestos Similares

Similar Compounds

Cis-Clopenthixol: Similar in structure but has stronger anti-dopaminergic effects.

Zuclopenthixol: Another thioxanthene derivative with similar therapeutic actions.

Flupenthixol: A related compound with similar uses in treating mental disorders.

Uniqueness: : Zuclopenthixol Succinate Salt is unique due to its specific isomeric form, which results in different pharmacological properties compared to its cis counterpart. Its balanced profile of receptor antagonism makes it a valuable compound in the treatment of schizophrenia and other mental disorders .

Propiedades

IUPAC Name |

butanedioic acid;2-[4-[(3E)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN2OS.C4H6O4/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26;5-3(6)1-2-4(7)8/h1-2,4-8,16,26H,3,9-15H2;1-2H2,(H,5,6)(H,7,8)/b18-5+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUEAHHOXAMWWOW-RZFZGDDESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.C(CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.C(CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31ClN2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-acetamide](/img/new.no-structure.jpg)